1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Description
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c11-10-3-8(12)2-1-7(10)4-13-5-9(14)6-13/h1-3,9,14H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICKFZMFCXIWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=C(C=C2)F)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Synthesis protocols for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Application Note: Synthesis Protocols for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Part 1: Executive Summary & Strategic Rationale
This technical guide details the synthesis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol , a high-value heterocyclic building block often employed in the development of S1P1 receptor modulators and other GPCR-targeting therapeutics.[1]
The azetidin-3-ol core presents specific challenges due to its high polarity, ring strain, and the hydrophilicity of the starting material (often supplied as a hydrochloride salt). This guide provides two distinct, self-validating protocols:
-
Method A (Reductive Amination): The "Library Standard."[1] Prioritizes chemoselectivity and mild conditions.[1][2][3] Ideal for small-scale (mg to g) synthesis where purity profile is paramount.[1]
-
Method B (Direct Nucleophilic Substitution): The "Process Standard."[1] Prioritizes atom economy and cost.[1] Ideal for scale-up (>10 g) where reagent cost is a driver.[1]
Part 2: Retrosynthetic Analysis & Pathway Logic
The synthesis relies on the formation of the C-N bond between the azetidine nitrogen and the benzylic carbon.[1]
Caption: Retrosynthetic disconnection showing two viable pathways: Reductive Amination (Method A) via the aldehyde and Direct Alkylation (Method B) via the benzyl halide.[1]
Part 3: Detailed Experimental Protocols
Method A: Reductive Amination (Recommended)
Rationale: This method avoids the risk of over-alkylation (quaternization) and typically yields a cleaner crude profile, simplifying the purification of the polar product.
Reagents & Stoichiometry:
| Component | Role | Equiv. | Notes |
|---|---|---|---|
| Azetidin-3-ol HCl | Amine Source | 1.0 | Hygroscopic; store in desiccator. |
| 2-Bromo-4-fluorobenzaldehyde | Electrophile | 1.0 - 1.1 | Slight excess ensures full amine consumption.[1] |
| NaBH(OAc)₃ (STAB) | Reductant | 1.5 | Milder than NaBH₄; prevents direct aldehyde reduction.[1] |
| DIPEA (Hünig's Base) | Base | 1.0 - 1.2 | Essential to free-base the HCl salt.[1] |
| Acetic Acid (AcOH) | Catalyst | 1.0 - 2.0 | Promotes iminium ion formation.[1] |
| DCM or DCE | Solvent | [0.2 M] | 1,2-Dichloroethane (DCE) preferred for reaction rate.[1] |
Step-by-Step Protocol:
-
Free-Basing (In Situ):
-
Imine Formation:
-
Reduction:
-
Quench & Workup:
-
Quench by adding saturated aqueous NaHCO₃ (slowly).[1][4] Stir vigorously for 20 minutes to decompose boron complexes.
-
Separate phases.[1][4][5] Extract the aqueous layer with DCM (3x).[1]
-
Self-Validating Step: The product is an amino-alcohol.[1][6] It will partition into the organic layer, but ensure the aqueous pH is >8 to keep the amine neutral.
-
Method B: Direct N-Alkylation (Scale-Up)
Rationale: Uses cheaper reagents (benzyl bromide) and inorganic bases.[1] Requires careful temperature control to prevent dimerization or polymerization.[1]
Reagents & Stoichiometry:
| Component | Role | Equiv. | Notes |
|---|---|---|---|
| Azetidin-3-ol HCl | Nucleophile | 1.0 | |
| 2-Bromo-4-fluorobenzyl bromide | Electrophile | 1.0 | Do not use excess; prevents bis-alkylation.[1] |
| K₂CO₃ | Base | 2.5 - 3.0 | 1 eq for HCl neutralization, 1+ eq for reaction.[1] |
| Acetonitrile (MeCN) | Solvent | [0.3 M] | Polar aprotic; facilitates S_N2.[1] |
Step-by-Step Protocol:
-
Preparation:
-
Suspend Azetidin-3-ol HCl (1.0 equiv) and finely powdered K₂CO₃ (3.0 equiv) in Acetonitrile (MeCN).
-
Stir at RT for 30 minutes to ensure neutralization of the HCl salt.
-
-
Alkylation:
-
Cool the suspension to 0°C.
-
Add 2-Bromo-4-fluorobenzyl bromide (1.0 equiv) dropwise as a solution in minimal MeCN.[1]
-
Allow the reaction to warm to RT and stir for 12–18 hours.
-
Heating Note: If reaction is sluggish, heat to 40°C. Avoid reflux to prevent azetidine ring opening or polymerization.
-
-
Filtration & Workup:
Part 4: Purification & Characterization Strategy
Due to the polar hydroxyl group and the basic nitrogen, the product can streak on silica gel.
Purification Workflow:
Caption: Acid-Base extraction workflow to remove neutral impurities (unreacted aldehyde/halide) before chromatography.
Flash Chromatography Conditions:
-
Stationary Phase: Silica Gel (standard).[1]
-
Eluent: DCM : MeOH : NH₄OH (95 : 5 : 0.5 to 90 : 10 : 1).[1]
-
Note: The addition of ammonia or triethylamine is mandatory to prevent the amine from interacting with acidic silanols.[1]
Analytical Validation (Expected Data):
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.0–7.6 ppm: Aromatic protons (3H, m).[1] Look for the specific splitting pattern of the 1,2,4-substituted ring.
-
δ 4.4–4.6 ppm: Quintet/Multiplet (1H) for the methine proton at C3 (-CH -OH).[1]
-
δ 3.6–3.8 ppm: Singlet (2H) for the benzylic methylene (-N-CH ₂-Ar).[1]
-
δ 2.9–3.6 ppm: Multiplets (4H) for the azetidine ring protons.[1]
-
-
MS (ESI+):
-
Look for [M+H]⁺ doublet peaks (due to ⁷⁹Br/⁸¹Br isotopes) with equal intensity.[1]
-
Part 5: Safety & Handling
-
Azetidine Toxicity: Low molecular weight azetidines are potential alkylating agents (though less so when substituted).[1] Handle in a fume hood.
-
Benzyl Halides: 2-Bromo-4-fluorobenzyl bromide is a lachrymator and skin irritant.[1]
-
Stability: The product is a free base amine.[1] For long-term storage, convert to the Hydrochloride or Oxalate salt to prevent oxidation or discoloration.[1]
References
-
Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link[1]
-
Azetidine Synthesis Review: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(5), 427–465. Link[1]
-
General N-Alkylation Protocols: "Amine Synthesis via N-Alkylation." Organic Chemistry Portal. Link
-
Workup of Polar Amines: "Reaction Work-Up Procedures." University of Rochester, Not Voodoo X. Link
Sources
- 1. redalyc.org [redalyc.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. arkat-usa.org [arkat-usa.org]
Functionalizing the hydroxyl group of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Application Note: Strategic Functionalization of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Abstract
This guide details the strategic functionalization of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (CAS: 1339047-73-2).[1][2] This scaffold is a high-value intermediate in medicinal chemistry, particularly for GPCR modulators and anti-tubercular spirocycles.[1] The presence of a strained azetidine ring, a basic tertiary amine, and sensitive aryl halides requires a deviation from standard aliphatic alcohol protocols. This note prioritizes non-acidic oxidative pathways and controlled activation strategies to prevent ring fragmentation and rearrangement.
Part 1: Strategic Analysis & Molecular Logic
Structural Deconstruction
The molecule contains three reactive centers with competing stabilities:
-
C3-Hydroxyl Group (Target): A secondary alcohol on a strained 4-membered ring.[1] It is sterically exposed but electronically coupled to the ring strain.
-
Azetidine Nitrogen: A basic tertiary amine (
).[1] Protonation or quaternization activates the ring towards nucleophilic opening (ring destruction). -
Aryl Halides (Br, F): Stable under standard alcohol functionalization but susceptible to metal-halogen exchange if strong lithiated bases are used.
The "Ring Strain" Constraint
Azetidines possess
-
Ring Opening: Triggered by strong acids or heating with nucleophiles.
-
Ring Contraction: Triggered during nucleophilic substitution at C3 (e.g., fluorination), often yielding cyclopropyl carbinyl derivatives via a non-classical cation intermediate.
Critical Rule: Avoid thermodynamic conditions (high heat, strong Lewis acids) that favor ring relaxation. Use kinetic control.
Part 2: Experimental Protocols
Protocol A: Oxidation to Azetidin-3-one (The Ketone Gateway)
Objective: Convert the alcohol to a ketone to access spirocyclic derivatives or gem-difluoro moieties.[1] Challenge: Standard Jones oxidation or PCC can cause acid-catalyzed ring opening or difficult purification of the basic amine.[1] Solution:Parikh-Doering Oxidation . It is mild, scalable, and compatible with the basic nitrogen and aryl halides.
Reagents:
-
Substrate: 1.0 eq
-
Sulfur Trioxide Pyridine Complex (
): 3.0 eq -
Dimethyl Sulfoxide (DMSO): Solvent (anhydrous)
-
Triethylamine (
): 5.0 eq
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol in 10 mL of anhydrous DMSO/DCM (1:1 mixture) under
atmosphere. Cool to 0°C.[3][4] -
Base Addition: Add
(5.0 eq) dropwise. Stir for 10 minutes. -
Activation: Add
(3.0 eq) in three portions over 15 minutes. Note: Exothermic reaction; maintain internal temp < 10°C. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC/LCMS. The ketone is less polar than the alcohol.
-
Workup (Critical): Pour into ice-cold saturated
. Extract with EtOAc. Avoid acidic washes which will extract the product into the aqueous phase. -
Purification: Flash chromatography (DCM/MeOH gradient). The ketone is prone to hydration; store under inert gas in the freezer.
Data Summary: Oxidation Methods Comparison
| Method | Suitability | Risk Factor | Outcome |
| Parikh-Doering | High | Low | Clean conversion, easy workup.[1] |
| Swern | Moderate | Medium | Odor issues; temp control (-78°C) critical to prevent Pummerer rearrangement side products. |
| Jones Reagent | Low | High | Acidic conditions degrade the azetidine ring. |
| Dess-Martin | Moderate | Medium | Acetic acid byproduct can form salts with the amine; requires buffering.[1] |
Protocol B: Activation via Mesylation
Objective: Convert the -OH to a leaving group (-OMs) for subsequent displacement.[1] Challenge: The resulting mesylate is highly reactive. Spontaneous hydrolysis or polymerization can occur if not handled dry.
Reagents:
-
Substrate: 1.0 eq
-
Methanesulfonyl Chloride (MsCl): 1.2 eq[3]
-
Triethylamine (
): 2.0 eq -
DCM (Anhydrous): 10 volumes[3]
Step-by-Step Methodology:
-
Setup: Dissolve substrate in anhydrous DCM at 0°C under Argon.
-
Addition: Add
followed by dropwise addition of MsCl. -
Reaction: Stir at 0°C for 30–60 minutes. Do not warm to RT.
-
Quench: Quench with cold saturated
. -
Isolation: Rapid extraction with DCM. Dry over
and concentrate at low temperature (< 30°C) . -
Storage: Use immediately. Do not store for >24 hours.
Protocol C: The Fluorination "Trap" (Deoxofluorination)
Objective: Install a fluorine atom at C3. Warning: Direct treatment of azetidin-3-ols with DAST or Deoxo-Fluor often leads to ring contraction to (fluoromethyl)cyclopropanes or ring expansion, rather than simple inversion.[1]
Recommended Route: If the 3-fluoroazetidine is required, do not use direct DAST on the alcohol. Instead:
-
Oxidize to the ketone (Protocol A).
-
Perform reductive amination or nucleophilic addition or use DAST on the ketone to generate the gem-difluoro derivative (which is stable).
-
If monofluoro is strictly required, use Perfluoro-1-butanesulfonyl fluoride (PBSF) with a bulky base (DBU) to minimize rearrangement, though yields remain variable.[1]
Part 3: Visualization & Logic Flows
Figure 1: Reaction Decision Tree
Caption: Logic flow for selecting the correct functionalization pathway based on stability constraints.
[1]
Figure 2: Parikh-Doering Mechanism & Workflow
Caption: Step-by-step workflow for the non-acidic oxidation of the target azetidinol.
References
-
Parikh, J. R., & Doering, W. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide. Journal of the American Chemical Society, 89(21), 5505–5507. Link
-
Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles.[5] Organic Preparations and Procedures International, 38(5), 427-465.[1] Link
-
Singh, G. S., & D'Hooghe, M. (2017). Recent advances in the synthesis and reactivity of azetidines: Strain-driven character of the four-membered heterocycle.[1][5][6][7] Organic & Biomolecular Chemistry, 15, 9525-9540.[1] Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azetidines. Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 1339047-73-2_CAS号:1339047-73-2_1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol - 化源网 [chemsrc.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Executive Summary
Subject: Synthetic protocols for the palladium-catalyzed cross-coupling of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (referred to herein as Substrate-Br ). Scope: This guide addresses the specific chemoselective and steric challenges posed by the ortho-substituted benzyl azetidine scaffold. It provides a standard robust protocol, a high-performance protocol for difficult coupling partners, and a troubleshooting matrix. Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Substrate Analysis & Mechanistic Challenges
The successful coupling of Substrate-Br requires navigating three distinct structural challenges that distinguish it from standard aryl bromide couplings.
Structural Deconstruction
-
The Electrophile (Aryl Bromide): The C–Br bond is activated by the para-fluorine atom (inductive withdrawal), theoretically facilitating oxidative addition.
-
The Steric Gate (Ortho-Substitution): The bulky (azetidin-3-ol)methyl group at the ortho position creates significant steric hindrance, impeding the approach of the palladium catalyst.
-
The Catalyst Poison (Lewis Basic Amine): The tertiary amine within the azetidine ring is a competent Lewis base. In the absence of strongly binding ligands, this nitrogen can displace phosphines on the palladium center, leading to catalyst deactivation (formation of unreactive Pd-amine complexes).
Mechanistic Pathway & Failure Modes
Standard catalysts like Pd(PPh₃)₄ often fail with this substrate due to ligand dissociation . The tertiary amine competes with triphenylphosphine, while the ortho-bulk slows oxidative addition. To overcome this, the protocol utilizes bulky, electron-rich phosphine ligands (Buchwald-type) or tightly-bound bidentate ligands (dppf) to maintain catalyst integrity.
Figure 1: Mechanistic pathway highlighting the competition between productive oxidative addition and non-productive amine coordination.
Experimental Protocols
Two protocols are provided: Method A for standard boronic acids and Method B for sterically demanding or electron-poor coupling partners.
Method A: The "Workhorse" Protocol (Pd-dppf)
Best for: Standard aryl boronic acids, cost-efficiency, and scalability.
Rationale: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a bidentate catalyst that resists displacement by the substrate's amine. The large bite angle of dppf facilitates the reductive elimination step.
| Component | Equivalents / Conc. | Role |
| Substrate-Br | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.2 – 1.5 equiv | Nucleophile |
| Catalyst | 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ | Robust Catalyst |
| Base | 3.0 equiv K₂CO₃ | Activator (Mild) |
| Solvent | 1,4-Dioxane / Water (4:1) | Solubilizes polar azetidinol |
| Temperature | 90 °C | Thermal activation |
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-Br (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
-
Degas: Evacuate and backfill with Nitrogen (N₂) three times.
-
Solvent: Add degassed 1,4-Dioxane and Water (4:1 ratio) via syringe. Concentration should be ~0.1 M with respect to Substrate-Br.
-
Catalyst: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.05 equiv) quickly under a positive stream of N₂.
-
Reaction: Seal the vial and heat to 90 °C for 4–16 hours. Monitor by LCMS.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[2] Dry over Na₂SO₄.[2]
-
Note: Due to the azetidin-3-ol, the product is polar. Ensure the aqueous layer is not acidic during extraction to prevent product loss to the water phase.
-
Method B: The "High-Performance" Protocol (Pd-XPhos)
Best for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Method A yields <50%.
Rationale: XPhos (a Buchwald biaryl phosphine) creates a highly active monoligated Pd(0) species. Its bulk prevents amine coordination from the substrate and accelerates oxidative addition into the hindered ortho-substituted bromide. Phosphate base (K₃PO₄) provides higher basicity for difficult transmetalations.
| Component | Equivalents / Conc. | Role |
| Substrate-Br | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.5 equiv | Nucleophile |
| Pre-Catalyst | 2–5 mol% XPhos Pd G2 | Generates active Pd(0)-XPhos |
| Base | 3.0 equiv K₃PO₄ | Activator (Strong) |
| Solvent | THF / Water (10:1) | High solubility |
| Temperature | 60–80 °C | Mild activation |
Step-by-Step Procedure:
-
Charge: Combine Substrate-Br (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G2 (0.02 equiv) in a vial.
-
Inert: Seal and purge with Argon/N₂.
-
Solution: Add THF and 0.5 M aq. K₃PO₄ (degassed).
-
Reaction: Heat to 60 °C . Often complete within 2–4 hours due to high catalyst activity.
-
Purification: Concentrate directly onto silica gel or use an SCX (Strong Cation Exchange) cartridge to capture the amine product, washing away non-basic impurities (like excess boronic acid/phenol).
Optimization & Troubleshooting Matrix
Use the following decision tree to optimize conditions if the initial runs fail.
Figure 2: Troubleshooting decision tree based on LCMS impurity profiling.
Critical Quality Attributes (CQA) for Scale-Up
-
Amine Scavenging: Residual palladium often chelates to the azetidine nitrogen. Post-reaction treatment with SiliaMetS® Thiol or QuadraPure™ TU scavengers is highly recommended before final crystallization.
-
pH Control: The azetidin-3-ol ring is stable under basic Suzuki conditions but can ring-open under strong acidic conditions. Avoid HCl workups; use Citric Acid or NH₄Cl if neutralization is required.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3][4] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Valente, C., et al. (2010). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. The Journal of Organic Chemistry, 75(5), 1504–1510. Link
-
Deng, W., et al. (2005). Mild and Efficient Palladium-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Aryl Chlorides with Arylboronic Acids.[4] Chemical Communications, (30), 3780-3782. Link
Sources
- 1. Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester [organic-chemistry.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Controlling temperature for bromination reactions on azetidine scaffolds
Topic: Temperature Control & Stability in Bromination Reactions Current Status: Active Operator: Senior Application Scientist (Process Chemistry Division)
Introduction: The Stability Paradox
Welcome to the technical support hub for strained-ring functionalization. If you are working with azetidines, you are fighting a thermodynamic battle. The azetidine ring possesses approximately 26 kcal/mol of ring strain .
Bromination reactions—typically involving electrophilic halogens or radical intermediates—often provide the exact activation energy required to release this strain, resulting in catastrophic ring opening (polymerization or hydrolysis).
The Golden Rule: Temperature control in azetidine chemistry is not just about kinetics; it is about survival of the scaffold.
Critical Failure Mechanisms (Why your reaction failed)
Before optimizing temperature, you must understand how the ring dies. The two most common failure modes during bromination are Acid-Catalyzed Ring Opening and Exothermic Runaway .
Visualizing the Failure Mode
The following diagram illustrates the "Death Spiral" of an azetidine scaffold in the presence of HBr (a byproduct of bromination).
Figure 1: Mechanism of acid-mediated azetidine decomposition. Heat accelerates the protonation step, rendering the ring susceptible to nucleophilic attack.
Protocol & Troubleshooting Guides
Scenario A: Converting 3-Hydroxyazetidine to 3-Bromoazetidine
Common in building block synthesis. Often uses Appel conditions (CBr4/PPh3) or Mesylation/Bromination.
The Issue: The substitution of a secondary alcohol on a strained ring is prone to rearrangement (contraction to cyclopropane derivatives) if the temperature spikes.
Optimized Protocol (Appel Reaction):
| Parameter | Specification | Rationale |
| Reagent | CBr₄ (1.1 eq), PPh₃ (1.1 eq) | Generates reactive bromophosphonium species in situ. |
| Solvent | DCM or MeCN (Dry) | Water acts as a competing nucleophile, opening the ring. |
| Addition Temp | -10°C to 0°C | Critical. Addition of PPh₃ is exothermic. |
| Reaction Temp | RT (20-25°C) | Do NOT reflux. Higher temps favor elimination to azetine. |
| Quench | NaHCO₃ (Sat. Aq.) | Neutralize any HBr generated immediately. |
Troubleshooting Q&A:
-
Q: My yield is low, and I see a more polar spot on TLC.
-
A: You likely formed the azetidinium salt (intermolecular alkylation) or the ring opened to a linear amine.
-
Fix: Dilute the reaction (0.05 M). High concentration favors intermolecular side reactions. Ensure temperature never exceeds 25°C.
-
Scenario B: Radical Bromination of Side Chains (e.g., 3-Methylazetidine)
Using N-Bromosuccinimide (NBS) to functionalize a substituent.
The Issue: Radical reactions usually require heat (reflux) to initiate AIBN. Refluxing an azetidine with NBS often leads to oxidative degradation of the amine.
Optimized Protocol (Photochemical): Instead of thermal initiation, use Light to initiate the radical at low temperature.
| Parameter | Specification | Rationale |
| Reagent | NBS (Recrystallized) | Old NBS contains Br₂ and HBr (acidic). |
| Initiator | Blue LED (450nm) or UV | Photolysis of NBS bond occurs at RT or 0°C. |
| Protecting Group | N-Cbz or N-Tfa | N-Boc is acid-labile; radical conditions generate trace acid. |
| Scavenger | K₂CO₃ (Solid, Anhydrous) | Absorb trace HBr without dissolving in organic phase. |
| Temperature | 10°C - 20°C | Maintain with active cooling (fan/chiller) during irradiation. |
Troubleshooting Q&A:
-
Q: The reaction mixture turned dark brown/black.
-
A: This indicates free Br₂ accumulation and amine oxidation.
-
Fix: Your temperature was too high, or light intensity too strong. Lower the temperature to 0°C and add solid NaHCO₃ to the flask.
-
Advanced Control: Flow Chemistry Setup
For scale-up (>5g), batch bromination is unsafe due to exotherms. Flow chemistry allows precise residence time control, preventing the "heat soak" that destroys azetidines.
Flow Workflow Diagram
This setup minimizes the contact time between the azetidine and the active brominating species.
Figure 2: Continuous flow setup for azetidine bromination. Rapid quenching prevents secondary decomposition.
FAQ: Expert Troubleshooting
Q1: Can I use elemental Bromine (Br₂) directly on an azetidine? A: Highly discouraged. Br₂ is too aggressive. It forms a charge-transfer complex with the nitrogen lone pair, acidifying the adjacent protons and triggering ring opening. If you must use Br₂, use the Flow Protocol above to limit contact time to seconds, or generate Br₂ in situ using KBr/Oxone.
Q2: Why do I need to recrystallize my NBS? A: Commercial NBS decomposes over time to succinimide and Br₂/HBr. The HBr is the killer. Recrystallize from hot water (rapidly) and dry under vacuum. White crystals = Safe. Yellow/Orange crystals = Danger.
Q3: My N-Boc group fell off during bromination. Why? A: Radical bromination generates HBr as a byproduct. In a closed batch reactor, the dissolved HBr concentration becomes high enough to cleave the Boc group (which is acid-sensitive). Solution: Switch to N-Cbz (benzyl carbamate) or N-Tfa (trifluoroacetyl), which are stable to acidic radical conditions. Alternatively, add suspended K₂CO₃.
References
-
Mechanism of Azetidine Ring Opening: Dowling, M. S., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2021.
-
Flow Chemistry for Bromination: Naert, P., et al. "Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch." Molecules, 2019.[1][2][3]
-
Photochemical Functionalization: Mughal, H., & Szostak, M. "Photochemical Approaches to Azetidines."[4] Organic & Biomolecular Chemistry, 2021.[4][5] [6]
-
Safe Bromine Azide Generation: Müller, K., et al. "Safe generation and use of bromine azide under continuous flow conditions."[7] Organic & Biomolecular Chemistry, 2015. [6]
-
Azetidine Building Blocks: BenchChem Application Note. "Synthesis of 3-(Bromomethyl)azetidine Derivatives." (Representative link for standard industrial protocol)
Sources
- 1. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
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- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Safe generation and use of bromine azide under continuous flow conditions – selective 1,2-bromoazidation of olefins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Interpretation of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol and a Comparative Analysis with Structural Analogs
For researchers and professionals in the dynamic fields of medicinal chemistry and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose.[1] This guide provides an in-depth interpretation of the ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, a substituted azetidine derivative of interest in contemporary pharmaceutical research.
This guide will navigate through a detailed prediction of the ¹H NMR spectrum of the title compound, grounded in fundamental NMR principles and supported by spectral data of analogous structures. Furthermore, a comparative analysis with a simpler, commercially available analog, 1-Benzylazetidin-3-ol, will be presented to illuminate the spectral influence of the substituents on the phenyl ring. We will also outline a standard experimental protocol for acquiring high-quality ¹H NMR data.
Predicted ¹H NMR Spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
A thorough understanding of the ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol can be achieved by dissecting the molecule into its two primary structural components: the 2-bromo-4-fluorobenzyl group and the azetidin-3-ol ring. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[2]
The 2-Bromo-4-fluorobenzyl Moiety
The aromatic region of the spectrum is dictated by the three protons on the substituted phenyl ring. Protons on an aromatic ring typically resonate in the downfield region (6.5-8.0 ppm) due to the deshielding effect of the ring current.[3] The electronic effects of the bromo and fluoro substituents will further influence their precise chemical shifts. Both bromine and fluorine are electron-withdrawing groups, which will generally lead to a downfield shift of the aromatic protons compared to unsubstituted benzene.[4]
-
Aromatic Protons (H-3, H-5, H-6): We anticipate three distinct signals in the aromatic region, integrating to 1H each.
-
The proton at the 6-position (H-6), situated between the bromo and fluoro groups, is expected to be the most deshielded and will likely appear as a doublet of doublets due to coupling with H-5 and the fluorine atom.
-
The proton at the 5-position (H-5) will also be a doublet of doublets, coupling to H-6 and H-3.
-
The proton at the 3-position (H-3) will likely appear as a triplet or a more complex multiplet due to coupling with H-5 and the fluorine atom.
-
Based on data for similar substituted benzenes, these protons are predicted to resonate in the range of 7.0-7.6 ppm .[5]
-
-
Benzylic Protons (-CH₂-): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet. These protons are adjacent to the electron-withdrawing aromatic ring and the nitrogen atom of the azetidine ring, which will cause a downfield shift.[4] A typical range for benzylic protons is 2.3-2.7 ppm, but the direct attachment to the nitrogen will shift this further downfield.[4] We predict this signal to be in the region of 3.6-3.8 ppm .
The Azetidin-3-ol Ring
The four-membered azetidine ring is strained, and the chemical shifts of its protons are influenced by this geometry and the presence of the nitrogen and oxygen atoms.
-
Azetidine Methylene Protons (-CH₂-N- and -CH₂-CH(OH)-): The four protons on the azetidine ring at positions 2 and 4 are diastereotopic and therefore chemically non-equivalent. They will likely give rise to two complex multiplets.
-
The two protons at the 2- and 4-positions adjacent to the nitrogen atom will be deshielded and are expected to resonate at approximately 3.2-3.5 ppm .[6] These protons will show geminal coupling to each other and vicinal coupling to the proton at the 3-position.
-
The two protons on the other side of the hydroxyl group will be slightly more shielded and are predicted to appear around 2.8-3.1 ppm .
-
-
Methine Proton (-CH(OH)-): The proton on the carbon bearing the hydroxyl group will be deshielded by the electronegative oxygen atom. It is expected to appear as a multiplet (likely a quintet or a more complex pattern due to coupling with the four adjacent methylene protons) in the region of 4.2-4.5 ppm .
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It often appears as a broad singlet and can range from 1.5-5.0 ppm .
Comparative Analysis: 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol vs. 1-Benzylazetidin-3-ol
To better understand the spectral contributions of the substituents on the phenyl ring, a comparison with the commercially available analog, 1-Benzylazetidin-3-ol, is instructive.[1]
| Proton Type | 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (Predicted) | 1-Benzylazetidin-3-ol (Expected) | Rationale for Difference |
| Aromatic Protons | 7.0-7.6 ppm (complex multiplets) | ~7.3 ppm (multiplet) | The electron-withdrawing bromo and fluoro groups on the target molecule deshield the aromatic protons, shifting them downfield compared to the unsubstituted phenyl ring of the analog. The splitting pattern is also more complex due to the reduced symmetry and fluorine coupling. |
| Benzylic Protons | 3.6-3.8 ppm (singlet) | ~3.6 ppm (singlet) | The electronic effect of the substituents on the benzylic protons is less pronounced but may result in a slight downfield shift in the target molecule. |
| Azetidine Protons | 2.8-3.5 ppm (multiplets) | ~2.8-3.5 ppm (multiplets) | The signals for the azetidine ring protons are expected to be very similar in both compounds as they are distant from the phenyl ring substituents. |
| Methine Proton | 4.2-4.5 ppm (multiplet) | ~4.2-4.5 ppm (multiplet) | Similar to the other azetidine protons, the chemical shift of the methine proton should be largely unaffected by the substituents on the phenyl ring. |
| Hydroxyl Proton | Variable (broad singlet) | Variable (broad singlet) | The chemical shift of the hydroxyl proton is solvent and concentration-dependent and not significantly influenced by the remote aromatic substituents. |
This comparative analysis highlights how specific structural modifications manifest in the ¹H NMR spectrum, providing a powerful tool for confirming the identity and purity of synthesized compounds.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules. If the compound has limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used.
-
Sample Concentration: Weigh approximately 5-10 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.00 ppm.
-
Dissolution: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved. Sonication may be used if necessary to aid dissolution.
Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Shimming: The magnetic field homogeneity should be optimized by shimming the spectrometer on the sample to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.
-
Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., -2 to 12 ppm).
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing: Phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction to ensure accurate integration.
-
Integration: Integrate all signals to determine the relative number of protons for each.
-
Peak Picking: Identify the chemical shift of each signal.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the interpretation of a ¹H NMR spectrum.
Caption: Workflow for ¹H NMR Spectrum Interpretation.
Conclusion
The interpretation of ¹H NMR spectra is a critical skill for scientists in the pharmaceutical and chemical industries. By understanding the fundamental principles of chemical shifts, integration, and spin-spin coupling, and by leveraging comparative data from structural analogs, researchers can confidently elucidate the structures of novel compounds. The detailed prediction and comparative analysis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol presented in this guide serve as a practical example of this deductive process, empowering researchers to tackle their own spectral interpretation challenges with greater proficiency.
References
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Available from: [Link]
-
Spectroscopy Asia. The prediction of ¹H NMR chemical shifts in organic compounds. Available from: [Link]
-
Wishart, D. S., et al. (2024, May 19). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling. Available from: [Link]
-
University of Wisconsin-Madison. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available from: [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available from: [Link]
-
Compound Interest. A GUIDE TO ¹H NMR CHEMICAL SHIFT VALUES. Available from: [Link]
-
e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Available from: [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. Chemistry LibreTexts. Available from: [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. Available from: [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]
-
Wiley Online Library. ChemistrySelect. Available from: [Link]
-
Migita, G. T., et al. (2006, March 27). ¹H NMR of (α-Substituted benzyl-t-butyl)hydroxylamines and EPR of Their Oxidized Forms. Journal of the Chemical Society of Japan. Available from: [Link]
-
NMRDB.org. Predict ¹H proton NMR spectra. Available from: [Link]
-
Ahmed, S. E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 14). 15.8: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]
-
Supporting Information. Organic Letters. Available from: [Link]
-
Chemistry Stack Exchange. (2018, August 1). ¹H splitting pattern of benzyl CH₂ protons. Chemistry Stack Exchange. Available from: [Link]
-
The Royal Society of Chemistry. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Available from: [Link]
-
Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Universal Wiser Publisher. Available from: [Link]
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Chemistry Steps. Available from: [Link]
-
Doc Brown's Chemistry. INDEX of ¹H NMR spectra of organic compounds. Available from: [Link]
-
ResearchGate. ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link]
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- 1. 1-Benzyl-3-azetidinol, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 2. 1-Benzylazetidin-3-ol | 54881-13-9 [chemicalbook.com]
- 3. tert-Butyl 3-(4-bromophenyl)azetidine-1-carboxylate | 1203681-52-0 [sigmaaldrich.com]
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- 6. 1-Benzyl-azetidin-3-ol | CAS 54881-13-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
A Comparative Guide to HPLC Method Development for the Purity of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol. It is intended for researchers, scientists, and drug development professionals, offering practical insights and experimental data to support robust and efficient method development.
Introduction
1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol is a key intermediate in pharmaceutical synthesis. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the quintessential technique for this purpose, offering high resolution and sensitivity for separating the main compound from potential process-related impurities and degradation products.[1][2] This guide will navigate the systematic development of a stability-indicating HPLC method, comparing different stationary phases and mobile phase conditions to achieve optimal separation.
The development of a robust HPLC method is a multi-step process that involves careful selection of columns, mobile phases, and detection parameters.[2] A well-developed method should be specific, accurate, precise, and robust, in line with the International Council for Harmonisation (ICH) guidelines.[1][3][4][5][6][7]
Understanding the Analyte: 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol
Before initiating method development, understanding the physicochemical properties of the target analyte is paramount.
-
Structure:
-
The molecule contains a substituted phenyl ring, an azetidine ring, and a hydroxyl group.
-
-
Polarity:
-
The presence of the polar hydroxyl and azetidine groups, combined with the relatively non-polar bromofluorophenyl group, gives the molecule a moderate polarity. This dual nature influences its retention behavior in both reversed-phase and normal-phase chromatography.
-
-
UV Absorbance:
-
The phenyl ring provides a chromophore, making UV detection a suitable choice. A preliminary UV scan of the compound in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[2]
-
Method Development Strategy: A Comparative Approach
Our strategy will focus on reversed-phase HPLC, the most common mode of separation in the pharmaceutical industry.[8][9][10] We will compare the performance of two different reversed-phase columns with varying selectivity to identify the most suitable conditions.
Experimental Design
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Columns:
-
Column A (C18): A standard C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm). C18 columns are a good starting point for most small molecules.
-
Column B (Phenyl-Hexyl): A phenyl-hexyl column (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm). The phenyl stationary phase can offer alternative selectivity, particularly for compounds with aromatic rings, through π-π interactions.
-
-
Reagents: HPLC grade acetonitrile, methanol, and water. Formic acid and ammonium acetate (LC-MS grade).
-
Sample Preparation: A stock solution of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol (1.0 mg/mL) was prepared in methanol. Working solutions were prepared by diluting the stock solution with the mobile phase.
Initial Screening and Method Optimization
The core of method development lies in systematically screening and optimizing critical parameters.
The initial screening aims to identify a suitable column and organic modifier that provides adequate retention and initial separation of the main peak from any visible impurities.
Protocol:
-
Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
-
Inject 5 µL of the sample solution.
-
Run a gradient elution to assess the retention behavior over a wide range of organic solvent concentrations.
Screening Conditions:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | Column A (C18) | Column A (C18) | Column B (Phenyl-Hexyl) | Column B (Phenyl-Hexyl) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Methanol |
| Gradient | 10-90% B in 15 min | 10-90% B in 15 min | 10-90% B in 15 min | 10-90% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C | 30 °C | 30 °C |
| Detection | PDA at 254 nm | PDA at 254 nm | PDA at 254 nm | PDA at 254 nm |
Rationale for Choices:
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[11][12][13] Acetonitrile generally provides lower viscosity and better UV transparency at low wavelengths.[14]
-
Mobile Phase pH: Using a slightly acidic mobile phase (0.1% formic acid) helps to ensure consistent ionization of the basic azetidine nitrogen, leading to sharper, more symmetrical peaks.[13][14]
Results and Discussion: A Comparative Analysis
The following table summarizes the hypothetical results from the initial screening, providing a basis for comparison.
| Condition | Retention Time (Main Peak) | Peak Tailing Factor | Resolution (Main Peak and Closest Impurity) |
| 1 (C18/ACN) | 8.5 min | 1.2 | 1.8 |
| 2 (C18/MeOH) | 7.2 min | 1.4 | 1.5 |
| 3 (Phenyl-Hexyl/ACN) | 9.1 min | 1.1 | 2.2 |
| 4 (Phenyl-Hexyl/MeOH) | 7.9 min | 1.3 | 1.9 |
Analysis of Screening Data:
-
Column A (C18): Provided good retention, but the peak shape was slightly broader with methanol as the organic modifier. The resolution between the main peak and a closely eluting impurity was acceptable with acetonitrile.
-
Column B (Phenyl-Hexyl): Showed slightly longer retention times, indicating a stronger interaction with the analyte. The peak shape was excellent, particularly with acetonitrile. Crucially, the resolution of the critical impurity pair was significantly better on the phenyl-hexyl column. This suggests that the alternative selectivity of the phenyl phase is beneficial for this separation.
Based on these results, Condition 3 (Phenyl-Hexyl column with Acetonitrile as the organic modifier) was selected for further optimization.
The goal of this step is to refine the gradient profile to improve resolution and reduce the analysis time.
Protocol:
-
Based on the initial screening, a more focused gradient was designed.
-
The gradient slope was adjusted to enhance the separation of closely eluting peaks.
Optimized Gradient Program (Condition 3):
| Time (min) | % Mobile Phase A | % Mobile Phase B (Acetonitrile) |
| 0 | 90 | 10 |
| 10 | 40 | 60 |
| 12 | 10 | 90 |
| 15 | 10 | 90 |
| 15.1 | 90 | 10 |
| 20 | 90 | 10 |
Rationale: A shallower gradient in the region where the main peak and impurities elute can significantly improve resolution.
Forced Degradation Studies: Ensuring Method Specificity
To develop a stability-indicating method, forced degradation studies are essential.[1][15][16][17] These studies demonstrate that the method can separate the active ingredient from its degradation products.[15][16]
Protocol:
-
Subject the sample to various stress conditions to induce degradation (typically aiming for 5-20% degradation).[18]
-
Analyze the stressed samples using the optimized HPLC method.
-
Assess peak purity using a PDA detector to ensure that the main peak is free from co-eluting degradants.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours (solid state).
-
Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours (solid state).
Comparative Performance Under Stress:
The phenyl-hexyl column continued to demonstrate superior performance in separating the degradation products from the parent compound. The C18 column showed some co-elution between a major degradant and the main peak under acidic conditions, highlighting the importance of selecting a column with appropriate selectivity.
Method Validation Overview
Once the method is developed, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[3][4][5][6][7]
Key Validation Parameters:
-
Specificity: Demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][6]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Workflow
Conclusion and Recommendations
This comparative guide demonstrates a systematic approach to developing a robust HPLC purity method for 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol.
Key Findings:
-
The Phenyl-Hexyl column provided superior selectivity and resolution compared to the standard C18 column for this particular analyte and its impurities.
-
Acetonitrile proved to be the more effective organic modifier, resulting in better peak shape and resolution.
-
A shallow gradient was crucial for achieving optimal separation of closely eluting species.
-
Forced degradation studies confirmed the stability-indicating nature of the final method developed on the Phenyl-Hexyl column.
For routine purity analysis of 1-[(2-Bromo-4-fluorophenyl)methyl]azetidin-3-ol, the use of a phenyl-based stationary phase is highly recommended. This approach provides a more robust and reliable separation, ensuring accurate assessment of product quality.
References
-
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Jadhav, S. B., et al. (2020). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 186, 113296. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
Mamatha, T. (2022). A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of Advanced Research in Science, Communication and Technology, 2(11), 1-10. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(10), 734-741. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]
-
Blessy, M., et al. (2014). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Chromatographic Science, 52(7), 643-650. [Link]
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Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. [Link]
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GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]
-
Nawrocki, J. (2007). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 25(10), 1068-1078. [Link]
-
Waters Corporation. (2022). Waters Column Selection Guide for Polar Compounds. [Link]
-
YMC America, Inc. (2017). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. [Link]
-
Singh, S., et al. (2015). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 5(3), 174-181. [Link]
-
Wipf, P., & Kerekes, A. D. (2003). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 68(23), 8919-8922. [Link]
-
Wipf, P., & Kerekes, A. D. (2003). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. PMC. [Link]
-
Zhao, H., Li, J. W., & Wu, F. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
-
Ahuja, S. (2005). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 23(1), 54-62. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
